molecular formula C7H3ClIN3O2 B1371873 4-Chloro-3-iodo-6-nitro-1H-indazole CAS No. 885519-25-5

4-Chloro-3-iodo-6-nitro-1H-indazole

Cat. No.: B1371873
CAS No.: 885519-25-5
M. Wt: 323.47 g/mol
InChI Key: VTLMWXADEHEFRL-UHFFFAOYSA-N
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Description

Overview of the Indazole Heterocycle in Chemical Research and Design

The indazole nucleus, while not commonly found in nature, is a privileged scaffold in synthetic and medicinal chemistry. nih.govaustinpublishinggroup.com Its derivatives are integral to a wide array of pharmacologically active agents, demonstrating activities such as anti-inflammatory, antimicrobial, antiviral, and antitumor properties. nih.govnih.govigi-global.commedchemexpress.com The unique tautomeric nature of indazole, existing as 1H- and 2H-isomers, further contributes to its chemical diversity and utility as a versatile building block. austinpublishinggroup.comigi-global.com The ability to functionalize the indazole ring at various positions allows for the fine-tuning of its steric and electronic properties, making it a highly sought-after component in the design of targeted therapeutic agents and functional materials. nih.govnih.gov

The Role of Halogen and Nitro Substituents in Modulating Chemical Reactivity and Interactions

The incorporation of halogen atoms (such as chlorine and iodine) and nitro groups onto organic scaffolds is a well-established strategy for modulating molecular properties. Halogen substituents can significantly alter a molecule's lipophilicity, conformation, and electronic distribution. wisdomlib.orgslideshare.net They are known to participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity to biological targets. nih.govresearchgate.net The introduction of halogens can profoundly impact a compound's potency and pharmacokinetic profile. researchgate.net

Similarly, the nitro group, a strong electron-withdrawing substituent, dramatically influences the reactivity of aromatic systems. nih.govwikipedia.orgfiveable.me It can activate the molecule for nucleophilic substitution reactions and can be chemically transformed into other functional groups, such as amines, which are valuable for further synthetic modifications. nih.govuni-rostock.de In the context of heterocyclic compounds, the nitro group's presence can be crucial for specific biological activities. researchgate.net

Rationale for Comprehensive Academic Investigation of 4-Chloro-3-iodo-6-nitro-1H-indazole

The specific substitution pattern of this compound presents a compelling case for in-depth academic study. The convergence of a chloro, iodo, and nitro group on the indazole framework creates a molecule with a unique and complex electronic landscape. The interplay between the electron-withdrawing nitro group and the electronegative halogens at distinct positions suggests a nuanced reactivity profile. The presence of an iodine atom at the 3-position is particularly interesting, as this position is often a key site for further functionalization through cross-coupling reactions. google.comchim.it A thorough investigation of this compound can provide valuable insights into the synergistic or antagonistic effects of these substituents on the indazole core, contributing to a deeper understanding of structure-activity relationships in this important class of heterocycles.

Contextualizing this compound within Advanced Heterocyclic Chemistry

This compound stands as a testament to the advancements in synthetic heterocyclic chemistry. The preparation of such a polysubstituted indazole requires precise control over regioselectivity and functional group tolerance. The synthesis of related halogenated and nitrated indazoles often involves multi-step sequences, including diazotization and cyclization reactions. google.comchemicalbook.comorgsyn.org The development of efficient synthetic routes to compounds like this compound is crucial for exploring their potential applications. For instance, derivatives of 3-chloro-6-nitro-1H-indazole have been investigated for their antileishmanial activity, highlighting the therapeutic potential of this scaffold. nih.gov This specific compound serves as a sophisticated building block, offering multiple reaction sites for the construction of more complex molecular architectures, thereby pushing the boundaries of what is achievable in the field of heterocyclic chemistry.

Properties

IUPAC Name

4-chloro-3-iodo-6-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClIN3O2/c8-4-1-3(12(13)14)2-5-6(4)7(9)11-10-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLMWXADEHEFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClIN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646179
Record name 4-Chloro-3-iodo-6-nitro-2H-indazole
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Molecular Weight

323.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-25-5
Record name 4-Chloro-3-iodo-6-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-iodo-6-nitro-2H-indazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 3 Iodo 6 Nitro 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-Chloro-3-iodo-6-nitro-1H-indazole, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Proton (¹H) and Carbon (¹³C) NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular framework. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number and types of carbon atoms.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the bicyclic ring system. The indazole core has two aromatic protons, H-5 and H-7, and a proton attached to a nitrogen atom (N-H). The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chloro, iodo, and nitro substituents. The N-H proton typically appears as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum would display signals for the seven carbon atoms of the indazole ring. The positions of these signals are dictated by the attached functional groups. Carbons bearing electronegative substituents (Cl, I, NO₂) and the carbons of the pyrazole (B372694) ring (C3, C3a, C7a) would have characteristic chemical shifts.

Table 1: Expected ¹H and ¹³C NMR Data for this compound

Atom Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
H-5 [Expected Range] C-5: [Expected Range]
H-7 [Expected Range] C-7: [Expected Range]
N1-H [Expected Range, broad] -
C-3 - C-3: [Expected Range]
C-3a - C-3a: [Expected Range]
C-4 - C-4: [Expected Range]
C-6 - C-6: [Expected Range]

Note: Specific chemical shift values are dependent on the solvent and experimental conditions. The data presented are predictive.

Nitrogen (¹⁵N) NMR for Heteroatom Characterization

¹⁵N NMR spectroscopy is a powerful, albeit less common, technique that directly probes the nitrogen atoms in a molecule. sigmaaldrich.comchemicalbook.com For a heterocyclic compound like this compound, ¹⁵N NMR can provide invaluable information. It would show three distinct signals corresponding to the two nitrogen atoms in the indazole ring (N-1 and N-2) and the nitrogen atom of the nitro group (NO₂). The chemical shifts of these nitrogen atoms are highly sensitive to their bonding environment, tautomerism, and protonation state, helping to confirm the N-H tautomer and the electronic structure of the pyrazole ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would be expected to show a correlation between the H-5 and H-7 protons, confirming their spatial proximity on the benzene (B151609) ring, though the coupling might be weak (meta-coupling).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com An HSQC spectrum would definitively link the signals of H-5 and H-7 in the ¹H spectrum to their corresponding carbon signals (C-5 and C-7) in the ¹³C spectrum.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. It is particularly useful for identifying the presence of specific functional groups. researchgate.net

The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include:

N-H stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the N-H bond of the indazole ring.

Aromatic C-H stretch: Signals typically appearing above 3000 cm⁻¹.

Nitro group (NO₂) stretches: Strong, distinct asymmetric and symmetric stretching bands, typically around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. The presence of these two strong bands is a clear indicator of the nitro group.

C=C and C=N stretches: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the aromatic and pyrazole rings.

C-Cl and C-I stretches: These vibrations appear in the fingerprint region of the spectrum (below 1000 cm⁻¹) and can be harder to assign definitively.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional Group Expected Vibrational Frequency (cm⁻¹) Intensity
N-H Stretch 3200 - 3500 Medium-Strong, Broad
Aromatic C-H Stretch > 3000 Medium-Weak
Asymmetric NO₂ Stretch 1500 - 1560 Strong
Symmetric NO₂ Stretch 1335 - 1385 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns. nih.gov

For this compound (C₇H₃ClIN₃O₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The calculated monoisotopic mass is approximately 322.89 g/mol . The mass spectrum would show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl) and iodine (¹²⁷I). The fragmentation pattern would likely involve the loss of the nitro group (NO₂), the iodine atom, and other small molecules, providing further structural confirmation.

Table 3: Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₇H₃ClIN₃O₂
Calculated Monoisotopic Mass ~322.89 g/mol

X-ray Crystallography for Precise Solid-State Structure Determination

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. researchgate.netmdpi.com If a suitable single crystal of this compound can be grown, this technique would provide unequivocal proof of its structure.

The analysis would yield:

The exact connectivity of all atoms, confirming the substitution pattern on the indazole ring.

Precise bond lengths, bond angles, and torsion angles for the entire molecule. acs.org

Information about the planarity of the bicyclic ring system.

Details of intermolecular interactions in the crystal lattice, such as hydrogen bonding (e.g., N-H···N or N-H···O) and π-π stacking, which govern the crystal packing. researchgate.netresearchgate.net

This technique would definitively resolve any ambiguity regarding the isomeric and tautomeric form of the molecule in the solid state.

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
3-chloro-6-nitro-1H-indazole
4-Chloro-6-iodo-1H-indazole
6-Chloro-3-iodo-4-nitro-1H-indazole
6-Chloro-4-nitro-1H-indazole

Chromatographic and Separation Methodologies for Purity Assessment and Isolation

The rigorous assessment of purity and the effective isolation of this compound from reaction mixtures and potential impurities are critical for its accurate structural elucidation and for ensuring the reliability of subsequent research. While specific, validated chromatographic methods for this compound are not extensively detailed in publicly available literature, standard methodologies applicable to substituted nitroaromatic compounds provide a robust framework for its purification and analysis. The inherent characteristics of the molecule, such as its aromaticity, the presence of polar nitro and indazole groups, and the halogen substituents, guide the selection of appropriate chromatographic techniques.

The primary methods for the separation and purity assessment of compounds like this compound include High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and column chromatography. These techniques are instrumental in both qualitative monitoring of reactions and quantitative determination of purity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most probable and powerful technique for the analysis of this compound. This is due to the compound's moderate polarity, making it well-suited for separation on non-polar stationary phases with polar mobile phases. The separation of various nitroaromatic compounds has been successfully achieved using this approach. nih.govtandfonline.com

Given the structure of this compound, a C18 or a phenyl-based column would likely provide effective separation from starting materials, isomers, and other byproducts. sigmaaldrich.commtc-usa.com The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a modifier like formic acid or phosphoric acid to improve peak shape and resolution. mtc-usa.comsielc.com Detection is most effectively achieved using a UV detector, likely at a wavelength around 254 nm, where nitroaromatic compounds typically exhibit strong absorbance. sigmaaldrich.commtc-usa.com

For preparative applications, where the goal is to isolate the pure compound, the analytical method can be scaled up. This involves using a larger column and a higher flow rate to handle larger sample loads.

Illustrative HPLC Conditions for Related Nitroaromatic Compounds:

ParameterCondition 1Condition 2Condition 3
Stationary Phase (Column) Ascentis® Express Biphenyl (10 cm x 2.1 mm, 2.7 µm) sigmaaldrich.comCogent Phenyl Hydride™ (150 mm x 4.6 mm, 4 µm) mtc-usa.comXTerra® Phenyl (150 mm x 2.1 mm, 3.5 µm)
Mobile Phase 50:50 Methanol:Water sigmaaldrich.comGradient of Acetonitrile and Water with 0.1% Formic Acid mtc-usa.comIsopropanol and 10 mM Ammonium (B1175870) Formate (B1220265) (pH 3.8)
Flow Rate 0.5 mL/min sigmaaldrich.com1.0 mL/min mtc-usa.com0.25 mL/min
Detection UV at 254 nm sigmaaldrich.comUV at 254 nm mtc-usa.comUV at 254 nm
Temperature 35 °C sigmaaldrich.comNot specified40 °C

This table presents example conditions used for the analysis of other nitroaromatic compounds and serves as a likely starting point for method development for this compound.

Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for the rapid, qualitative analysis of this compound. It is particularly useful for monitoring the progress of its synthesis and for the initial screening of purification fractions. A common stationary phase for a compound of this nature would be silica (B1680970) gel plates. The choice of mobile phase (eluent) is critical and is determined by the polarity of the compound. A mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used. By adjusting the ratio of these solvents, the retention factor (Rf) of the compound can be optimized for effective separation from other components in the sample. Visualization of the spots on the TLC plate can be achieved under UV light, where the aromatic nature of the compound will likely allow it to be seen, or by using staining agents if necessary.

Column Chromatography

For the purification of this compound on a larger scale than what is feasible with preparative HPLC, column chromatography is the method of choice. This technique employs a glass column packed with a stationary phase, most commonly silica gel. The separation principle is analogous to TLC. The crude product is loaded onto the top of the column, and a solvent system, similar to that developed for TLC, is passed through the column. The different components of the mixture travel down the column at different rates based on their affinity for the stationary phase and solubility in the mobile phase, allowing for the collection of pure fractions of the desired compound.

Theoretical and Computational Chemistry Investigations of 4 Chloro 3 Iodo 6 Nitro 1h Indazole

Quantum Chemical Calculations of Electronic Structure and Energetics

Theoretical calculations are essential for understanding the intrinsic properties of a molecule like 4-Chloro-3-iodo-6-nitro-1H-indazole. These computational methods provide insights into the molecule's stability, reactivity, and electronic distribution.

Density Functional Theory (DFT) for Geometry Optimization and Stability Analysis

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional geometry and thermodynamic stability of molecules. For indazole systems, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been shown to provide reliable results that correlate well with experimental data from X-ray crystallography. csic.es

These findings suggest that the this compound molecule itself would adopt a largely planar conformation. The geometry optimization via DFT would aim to find the lowest energy structure, accounting for the steric and electronic effects of the chloro, iodo, and nitro substituents. The stability of the molecule is a direct outcome of this energy minimization. In studies of similar nitro-indazole derivatives, DFT has been used to successfully minimize molecular geometries. nih.gov

Table 1: Selected Crystallographic Data for a Related Indazole Derivative (1-Allyl-3-chloro-6-nitro-1H-indazole)

ParameterValue
FormulaC₁₀H₈ClN₃O₂
Crystal SystemMonoclinic
a (Å)7.6804 (1)
b (Å)9.9559 (2)
c (Å)28.4344 (4)
β (°)95.144 (1)
Volume (ų)2165.49 (6)
Data sourced from reference nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state, facilitating chemical reactions. nih.gov For aromatic and heterocyclic compounds, the HOMO is often distributed over the π-system, acting as an electron donor, while the LUMO acts as an electron acceptor.

In the context of this compound, the electron-withdrawing nature of the nitro, chloro, and iodo groups is expected to lower the energy of both the HOMO and LUMO. The nitro group, in particular, significantly influences the electronic landscape. Theoretical studies on other nitro-aromatic compounds have shown that the presence of a nitro group leads to a smaller HOMO-LUMO energy gap, indicating increased chemical reactivity. nih.gov This suggests that charge transfer can readily occur within the molecule, a property that is significant for its potential applications. nih.gov

Electrostatic Potential (ESP) Mapping and Charge Distribution

Electrostatic Potential (ESP) mapping is a computational technique that illustrates the charge distribution on the surface of a molecule. It helps to identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). These maps are invaluable for predicting sites of electrophilic and nucleophilic attack.

For this compound, the ESP map would be heavily influenced by its substituents. The nitro group would create a significant region of negative electrostatic potential around its oxygen atoms, making this area a likely site for interaction with electrophiles or hydrogen bond donors. nih.gov Conversely, the hydrogen atom on the N1 position (in the 1H-tautomer) would exhibit a positive potential, indicating its acidic character.

Tautomeric Equilibrium and Conformational Dynamics Studies

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring nitrogen. The relative stability of these tautomers is a critical aspect of their chemistry.

Relative Stability of 1H- and 2H-Indazole Tautomers

For the parent indazole molecule, it is well-established through both experimental and computational studies that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. researchgate.netnih.gov Computational studies using methods like MP2/6-31G** have quantified this energy difference.

Table 2: Calculated Relative Stability of Parent Indazole Tautomers

TautomerCalculation MethodRelative Energy (kJ·mol⁻¹)Reference
1H-IndazoleMP2/6-31G 0 (Reference) nih.gov
2H-IndazoleMP2/6-31G15.0 nih.gov
1H-IndazoleB3LYP/6-311++G(d,p)0 (Reference) nih.gov
2H-IndazoleB3LYP/6-311++G(d,p)20.0 (relative to 1-substituted isomer) nih.gov

These calculations consistently show the 1H tautomer, which has a benzenoid structure, to be the predominant form over the quinoid-like 2H tautomer in the gas phase. researchgate.netresearchgate.net This inherent stability preference for the 1H form is the baseline for understanding substituted indazoles.

Influence of Chloro, Iodo, and Nitro Substituents on Tautomerism

Substituents on the indazole ring can significantly influence the position of the tautomeric equilibrium. The electronic nature of these groups—whether they are electron-donating or electron-withdrawing—can differentially stabilize or destabilize the 1H and 2H forms.

In this compound, all three substituents are electron-withdrawing.

Nitro Group (NO₂): As a powerful electron-withdrawing group, the nitro group at the 6-position will decrease the electron density of the entire fused ring system. Its effect on the tautomeric equilibrium is complex and can be influenced by solvent and potential for intermolecular interactions. nih.gov

Chloro (Cl) and Iodo (I) Groups: These halogen atoms are also electron-withdrawing through their inductive effect, although they can have a weak electron-donating resonance effect. Their position on the ring is critical. The chloro group at position 4 and the iodo group at position 3 will further modulate the electronic landscape of the heterocyclic ring.

Mechanistic Studies of Reaction Pathways Using Computational Chemistry

Identification of Transition States and Activation Energies

No studies identifying the transition states or calculating the activation energies for reactions involving this compound have been found.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

There are no available computational predictions regarding the regioselectivity or stereoselectivity of chemical transformations for this compound.

Molecular Modeling and Simulation Approaches

Molecular Docking Investigations of Binding Interactions (focused on structural binding modes)

No molecular docking studies investigating the binding interactions and structural binding modes of this compound with any biological target have been published.

Molecular Dynamics (MD) Simulations for Conformational Stability and Ligand Dynamics

There is no available literature on molecular dynamics simulations performed to assess the conformational stability or ligand dynamics of this compound.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predicting Chemical Properties and Design Principles

No QSAR studies have been conducted to predict the chemical properties or establish design principles based on the structure of this compound.

Cheminformatics and Data-Driven Approaches for Indazole Scaffold Exploration

Cheminformatics and data-driven methodologies are pivotal in modern medicinal chemistry for accelerating the discovery and optimization of novel therapeutic agents. For the indazole scaffold, which is a core component of numerous biologically active compounds, these computational approaches provide profound insights into the structural requirements for desired biological activities. researchgate.netnih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping are extensively used to explore the vast chemical space of indazole derivatives and to design new molecules with enhanced potency and selectivity. nih.govaboutscience.eu

Data-driven exploration of the indazole scaffold often involves the development of QSAR models. These models establish a mathematical correlation between the structural features of a series of indazole compounds and their measured biological activity. researchgate.net By analyzing these correlations, it is possible to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts. For instance, 2D-QSAR models have been successfully employed to elucidate the key molecular descriptors that govern the anti-inflammatory and antimicrobial activities of indazole derivatives. researchgate.net

Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed understanding by mapping the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules. tandfonline.com These studies generate contour maps that highlight regions where specific physicochemical properties are favorable or unfavorable for biological activity. For indazole derivatives acting as Hypoxia-Inducible Factor-1α (HIF-1α) inhibitors, 3D-QSAR models have revealed the critical role of steric and electrostatic fields in determining their inhibitory potency. nih.govtandfonline.com The insights from these models provide a structural framework that can guide the strategic placement of substituents, such as the chloro, iodo, and nitro groups in this compound, to optimize interactions with a biological target. nih.govtandfonline.com

Pharmacophore mapping is another powerful data-driven approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors, hydrogen bond donors, aromatic rings) necessary for a molecule to exhibit a specific biological activity. tandfonline.com For indazole-based HIF-1α inhibitors, a five-point pharmacophore hypothesis has been generated, which can be used to screen virtual libraries and identify new potential inhibitors. tandfonline.com

Molecular docking simulations complement these approaches by predicting the binding mode and affinity of indazole derivatives within the active site of a target protein. aboutscience.eunih.gov Studies on derivatives of the related 3-chloro-6-nitro-1H-indazole have used molecular docking to predict their binding interactions with Leishmania trypanothione (B104310) reductase, identifying key hydrophilic and hydrophobic interactions that contribute to their activity. nih.govresearchgate.net Such computational predictions are invaluable for understanding the mechanism of action and for the rational design of more potent compounds.

The following tables summarize the findings from various cheminformatics studies on the indazole scaffold, illustrating the statistical robustness and predictive power of the developed models.

Table 1: Statistical Validation of a Gaussian-based 3D-QSAR Model for Indazole Derivatives as HIF-1α Inhibitors

Statistical ParameterValueDescription
Non-cross-validated correlation coefficient (r²)0.8885Indicates a strong correlation between predicted and actual activity.
Cross-validated correlation coefficient (q²)0.7256Measures the predictive ability of the model.
Fischer Statistics (F-value)59.8Represents the statistical significance of the model.
Standard Deviation (SD) of the regression0.1944Indicates the average deviation of the predicted values.
Data sourced from a study on 3D-QSAR of indazole derivatives. tandfonline.com

Table 2: Field Contributions in a Gaussian-based 3D-QSAR Model for HIF-1α Inhibitors

Field TypeContribution (%)Implication for Molecular Design
Steric42.2The size and shape of the molecule are the most critical factors for activity.
Electrostatic9.6The distribution of charge has a moderate influence on binding.
Hydrophobic17.2Hydrophobic interactions play a significant role in inhibitor potency.
Hydrogen Bond Acceptor (HBA)18.4The presence of HBA groups is important for activity.
Hydrogen Bond Donor (HBD)12.6The presence of HBD groups contributes moderately to activity.
Data sourced from a study on 3D-QSAR of indazole derivatives. tandfonline.com

Table 3: QSAR Model for Indazole Compounds Inhibiting SAH/MTAN-mediated Quorum Sensing

Statistical ParameterValueDescription
Explained Variance (r²)0.852The model explains 85.2% of the variance in inhibitory activity.
Predicted Variance (r² pred)0.781The model predicts 78.1% of the variance for an external test set.
External Predictability (r² ext)0.685Indicates good predictive power on external data.
Standard Error of Estimate (SEE)0.490A measure of the accuracy of the predictions.
Data sourced from a QSAR study on indazole compounds. aboutscience.eu

These data-driven approaches are essential for navigating the complex structure-activity relationships of the indazole scaffold. nih.gov By integrating cheminformatics, QSAR, and molecular modeling, researchers can efficiently explore chemical diversity, leading to the identification of optimized indazole derivatives for various therapeutic applications. researchgate.netlongdom.org

Reactivity and Advanced Chemical Transformations of 4 Chloro 3 Iodo 6 Nitro 1h Indazole

Transformations at the Indazole Nitrogen Atoms (N1 and N2)

The presence of two nitrogen atoms in the indazole ring, N1 and N2, offers sites for various functionalization reactions. These transformations are crucial for modulating the compound's properties and for building more complex molecular architectures.

Alkylation and acylation reactions on the indazole nitrogen are common strategies for introducing a variety of substituents. In the case of substituted indazoles, these reactions can lead to a mixture of N1 and N2 isomers, with the regioselectivity being influenced by the nature of the substituents on the indazole ring, the electrophile, and the reaction conditions.

For the related compound, 3-chloro-6-nitro-1H-indazole, alkylation with allyl bromide has been shown to yield the N1-allyl derivative, 1-allyl-3-chloro-6-nitro-1H-indazole. imist.manih.gov Similarly, the reaction with ethyl iodide would be expected to produce 3-chloro-1-ethyl-6-nitro-1H-indazole. researchgate.net Based on these examples, the alkylation of 4-chloro-3-iodo-6-nitro-1H-indazole would likely proceed, with the regioselectivity favoring the N1 position due to the electronic effects of the nitro group.

Acylation reactions, using acyl chlorides or anhydrides, are also anticipated to occur at the nitrogen atoms. These reactions are often carried out in the presence of a base to deprotonate the indazole NH, thereby increasing its nucleophilicity. The resulting N-acylindazoles are valuable intermediates in organic synthesis.

Table 1: Examples of N-Alkylation on Related Indazole Scaffolds

Starting MaterialReagentProductReference
3-Chloro-6-nitro-1H-indazoleAllyl bromide1-Allyl-3-chloro-6-nitro-1H-indazole imist.manih.gov
3-Chloro-6-nitro-1H-indazoleEthyl iodide3-Chloro-1-ethyl-6-nitro-1H-indazole researchgate.net

Palladium-catalyzed N-arylation, a type of Buchwald-Hartwig amination, is a powerful method for forming C-N bonds. This reaction allows for the introduction of aryl groups at the nitrogen atoms of the indazole ring. For N-arylation of indazoles, a palladium catalyst, a suitable ligand (e.g., a phosphine), and a base are typically employed.

The nitrogen atoms of the indazole ring can participate in nucleophilic addition reactions. A notable example is the reaction of indazoles with formaldehyde (B43269). Studies on 6-nitro-1H-indazole have shown that it reacts with formaldehyde in the presence of aqueous hydrochloric acid to yield the corresponding (1H-indazol-1-yl)methanol derivative. acs.org This reaction proceeds via nucleophilic attack of the indazole nitrogen on the carbonyl carbon of formaldehyde. It is expected that this compound would undergo a similar reaction, affording the N1-hydroxymethyl derivative.

Functionalization and Elaboration at the Halogenated Positions (C3-Iodo, C4-Chloro)

The presence of two different halogen atoms at positions C3 (iodo) and C4 (chloro) provides opportunities for selective functionalization through various cross-coupling and substitution reactions. The differential reactivity of the C-I and C-Cl bonds is a key aspect that can be exploited for sequential modifications.

Cross-coupling reactions are among the most powerful tools for C-C bond formation in modern organic synthesis. The halogenated positions of this compound are prime sites for such transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with a halide. The C-I bond is significantly more reactive than the C-Cl bond in Suzuki-Miyaura couplings. researchgate.net Therefore, it is anticipated that the reaction of this compound with an arylboronic acid would selectively occur at the C3 position, replacing the iodine atom. researchgate.netmdpi.com This allows for the introduction of an aryl group at C3 while leaving the C4-chloro substituent intact for subsequent transformations.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. Similar to the Suzuki coupling, the higher reactivity of the C-I bond would likely lead to selective coupling at the C3 position.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The selective Sonogashira coupling at the C3-iodo position of dihalogenated indoles and indazoles has been demonstrated. thieme-connect.de Thus, this compound is expected to react with terminal alkynes at the C3 position under Sonogashira conditions. nih.govorganic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and a palladium or nickel catalyst to form a C-C bond with a halide. wikipedia.orgorganic-chemistry.org This reaction is known for its broad scope and functional group tolerance. The C3-iodo position of this compound would be the preferred site for Negishi coupling.

Table 2: Predicted Regioselectivity of Cross-Coupling Reactions

ReactionReactive SiteRationale
Suzuki-MiyauraC3-IodoHigher reactivity of C-I vs. C-Cl bond
HeckC3-IodoHigher reactivity of C-I vs. C-Cl bond
SonogashiraC3-IodoHigher reactivity of C-I vs. C-Cl bond
NegishiC3-IodoHigher reactivity of C-I vs. C-Cl bond

Nucleophilic aromatic substitution (SNA) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org The nitro group at the C6 position of this compound strongly activates the benzene (B151609) ring towards nucleophilic attack.

The chlorine atom at C4 is positioned ortho to the nitro group, which makes it susceptible to displacement by nucleophiles. The general mechanism for SNA involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (in this case, the chloride ion). libretexts.orgnih.gov Common nucleophiles for this reaction include amines, alkoxides, and thiolates.

The iodine atom at C3 is less likely to be displaced by nucleophilic aromatic substitution compared to the chlorine at C4, due to the electronic activation provided by the ortho nitro group to the C4 position. This differential reactivity allows for selective functionalization at the C4 position via SNA. researchgate.netnih.govyoutube.com

Direct C-H Functionalization Adjacent to Halogens

Direct C-H functionalization represents a powerful and atom-economical strategy for the late-stage modification of heterocyclic scaffolds. rsc.orgresearchgate.net For this compound, the potential sites for such reactions are the C5 and C7 positions on the benzene portion of the molecule. While specific studies on this exact molecule are not prevalent, the principles of C-H activation on related indazole and nitroarene systems offer significant insight. rsc.orgrsc.org

Transition-metal-catalyzed C-H activation, often employing palladium, rhodium, or cobalt, is a primary method for functionalizing such systems. nih.govnih.gov The nitro group at C6 is a meta-director and strongly deactivating, which would electronically disfavor functionalization at C5 and C7. However, chelation-assisted (or directing group) strategies can overcome these electronic effects. The N1 or N2 nitrogen of the indazole ring can act as a directing group, guiding a metal catalyst to the C7 position for ortho-functionalization. researchgate.net Similarly, if a suitable directing group were installed at N1, it could potentially direct functionalization to the C7 position.

The C5 position is sterically more accessible but lacks a proximate directing atom within the core structure. Functionalization at this site would likely depend on the intrinsic electronic properties of the ring or require a directing group specifically placed to reach it. Given the strong deactivating effect of the nitro group and the two halogens, reactions at C5 would be challenging and likely require harsh conditions or highly active catalyst systems.

Table 1: Potential C-H Functionalization Sites and Influencing Factors

PositionSteric HindranceElectronic InfluencePotential Directing Group
C5 LowerDeactivated by C4-Cl and C6-NO₂None inherent
C7 Higher (proximity to N1/N-H)Deactivated by C6-NO₂Indazole N1/N2

Reactions Involving the Nitro Group at C6

The nitro group at the C6 position is a key functional handle that can be readily transformed into other substituents, most notably an amino group, significantly altering the molecule's electronic properties and enabling further derivatization.

Catalytic Reduction of the Nitro Group to Amino

The reduction of an aromatic nitro group to an amine is a fundamental and reliable transformation in organic synthesis. This conversion drastically changes the substituent's electronic character from strongly electron-withdrawing to strongly electron-donating, which in turn modifies the reactivity of the entire molecule. For this compound, this transformation would yield 6-amino-4-chloro-3-iodo-1H-indazole. Several well-established methods are applicable. nih.govnih.gov

Commonly employed methods include:

Metal-Acid Systems: Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) is a classic and effective method for nitro group reduction.

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) is a clean and efficient method, though it may be sensitive to the presence of other reducible groups.

Transfer Hydrogenation: Using a hydrogen source like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) with a catalyst like Pd/C can be a safer alternative to using hydrogen gas.

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaSH) can selectively reduce nitro groups, a process known as the Zinin reduction. nih.gov

The resulting 6-aminoindazole derivative becomes a valuable intermediate. The amino group can undergo a wide range of subsequent reactions, including diazotization, acylation, and alkylation, and it strongly activates the aromatic ring toward electrophilic substitution.

Table 2: Common Reagents for Nitro Group Reduction

Reagent SystemTypical ConditionsAdvantagesPotential Considerations
SnCl₂ / HClEthanol/HCl, heatHigh functional group toleranceRequires stoichiometric metal, aqueous workup
H₂ / Pd/CMethanol or Ethanol, RT, H₂ pressureClean, high yieldPotential for dehalogenation
Na₂S / H₂OAqueous ethanol, heatCan be selectiveFormation of sulfur byproducts
Fe / NH₄ClEthanol/water, refluxInexpensive, milder than SnCl₂Stoichiometric iron sludge

Other Nitro Group Transformations (e.g., participation in cycloaddition)

Beyond reduction, the nitro group can participate in or facilitate other chemical transformations. While direct participation of the nitro group itself in cycloaddition reactions is not common, it significantly influences the reactivity of the indazole system. For instance, the electron-withdrawing nature of the nitro group can activate adjacent positions for nucleophilic aromatic substitution.

The nitro group can also be a precursor to other nitrogen-containing functionalities. Partial reduction can lead to nitroso or hydroxylamine (B1172632) intermediates, which can be trapped or undergo further reactions. chemrxiv.org

There are instances in organic chemistry where a nitro group can act as an intramolecular nucleophile or participate in rearrangements. research-nexus.netresearchgate.net For example, the von Richter rearrangement involves the reaction of aromatic nitro compounds with cyanide to yield a product where a carboxyl group has been introduced adjacent to the original position of the nitro group. wikipedia.org The applicability of such a reaction to the this compound system would require specific investigation but represents a potential, if non-traditional, transformation pathway.

Cycloaddition reactions have been reported for nitroindazoles, typically involving the functionalization of the indazole nitrogen with a reactive group like a vinyl or propargyl unit, which then undergoes the cycloaddition. mdpi.comnih.govresearchgate.net In these cases, the nitro group acts as a powerful modifying substituent on the core scaffold rather than as a direct participant in the cycloaddition itself. wikipedia.org

Electrophilic Aromatic Substitution Reactions on the Benzene Ring (if applicable)

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene and its derivatives. However, its applicability to this compound is severely limited. The benzene ring is substituted with three powerful deactivating groups: the C4-chloro, the C6-nitro, and the fused indazole ring (which is electron-withdrawing). masterorganicchemistry.com

Nitro Group (C6): Strongly deactivating and a meta-director.

Chloro Group (C4): Deactivating and an ortho-, para-director.

Indazole Ring: The heterocyclic ring itself withdraws electron density from the benzene ring.

The cumulative effect of these groups makes the benzene ring extremely electron-poor and thus highly resistant to attack by electrophiles. rsc.org Any potential EAS reaction, such as further nitration or halogenation, would require exceptionally harsh conditions (e.g., fuming sulfuric acid/nitric acid at high temperatures). masterorganicchemistry.comrsc.org Under such conditions, the likelihood of decomposition or side reactions would be very high. Therefore, electrophilic aromatic substitution is not considered a viable or practical pathway for the further functionalization of this molecule.

Ring-Opening, Rearrangement, and Skeletal Diversification Pathways

The indazole skeleton, while generally stable, can undergo ring-opening or rearrangement under specific conditions, providing pathways for skeletal diversification. berhamporegirlscollege.ac.inlibretexts.org

For this compound, potential pathways could be initiated by nucleophilic attack. Strong nucleophiles might attack the electron-deficient pyrazole (B372694) ring, potentially leading to cleavage of the N-N bond. For instance, treatment with a strong base could deprotonate the N1-H, and subsequent reactions could induce rearrangement or opening.

Rearrangement reactions are often driven by the formation of more stable intermediates or products. youtube.comyoutube.com Reactions like the Tiffeneau-Demjanov or Curtius rearrangements involve the migration of groups to an electron-deficient center, often a nitrogen or carbon atom. libretexts.org While these specific named reactions are not directly applicable without prior modification of the indazole, they illustrate the principles that could drive skeletal diversification. For example, conversion of the C6-nitro group to an amine and then to a diazonium salt could create a highly reactive intermediate prone to rearrangement or substitution.

The presence of multiple halogens and a nitro group on a bicyclic aromatic system suggests that under reductive or highly energetic conditions (e.g., photochemical), complex rearrangements could occur, but such pathways are speculative without direct experimental evidence for this specific substrate.

Structure Reactivity Relationship Srr Studies and Rational Chemical Design

Analysis of Substituent Effects (Chloro, Iodo, Nitro) on the Electronic and Steric Properties of the Indazole System

Electronic Effects: The electronic influence of a substituent can be broadly categorized into inductive and resonance effects. These effects modulate the electron density of the indazole ring system, thereby affecting its reactivity towards electrophiles and nucleophiles. A common method to quantify these effects is through Hammett substituent constants (σ).

Iodo Group (at C3): Similar to the chloro group, the iodo substituent also has a -I and +R effect. Iodine is less electronegative than chlorine, resulting in a weaker inductive effect. Its larger size also leads to less effective orbital overlap for resonance.

Nitro Group (at C6): The nitro group is a strong electron-withdrawing group due to both a powerful inductive effect (-I) and a significant resonance effect (-R). It strongly deactivates the benzene (B151609) ring of the indazole system towards electrophilic substitution.

The cumulative effect of these three substituents makes the indazole ring system of 4-Chloro-3-iodo-6-nitro-1H-indazole significantly electron-deficient.

SubstituentPositionInductive EffectResonance EffectOverall Electronic EffectHammett Constant (σp)
Chloro4-I+RElectron-withdrawing0.23
Iodo3-I+RElectron-withdrawing0.18
Nitro6-I-RStrongly electron-withdrawing0.78

Steric Effects: The steric bulk of the substituents can influence the approach of reagents to the indazole ring, thereby affecting reaction rates and regioselectivity.

Chloro Group (at C4): The chloro group introduces moderate steric hindrance in the vicinity of the C4 and C5 positions.

Iodo Group (at C3): The iodo atom is considerably larger than the chloro atom and therefore imposes significant steric bulk at the C3 position. This can hinder reactions at this position and at the adjacent N2 and C4 positions.

Nitro Group (at C6): The nitro group also contributes to the steric profile of the molecule, influencing the reactivity of the adjacent C5 and C7 positions.

Correlation of Structural Features with Specific Reactivity Profiles

The specific arrangement of the chloro, iodo, and nitro groups on the 1H-indazole core leads to predictable reactivity patterns.

The strong electron-withdrawing nature of the substituents, particularly the nitro group, deactivates the benzene portion of the indazole ring towards electrophilic aromatic substitution. Any such reaction would be expected to occur at the position least deactivated by the collective electron-withdrawing effects.

Conversely, the electron-deficient nature of the ring system makes it more susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the nitro group. The chloro group at the C4 position, being a good leaving group, could potentially be displaced by a strong nucleophile, activated by the ortho/para-directing nitro group at C6.

The C3-iodo bond is a key reactive site. The iodine atom can be readily displaced or participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the C3 position, making this compound a versatile building block in organic synthesis.

The N-H of the pyrazole (B372694) ring can undergo deprotonation, and the resulting indazolide anion can be alkylated or acylated. The regioselectivity of N-substitution (at N1 vs. N2) will be influenced by the electronic and steric effects of the ring substituents. Generally, electron-withdrawing groups can influence the tautomeric equilibrium and the site of substitution.

Rational Design Principles for Modulating Reaction Outcomes in Substituted Indazoles

The understanding of the substituent effects in this compound allows for the rational design of synthetic strategies to achieve desired reaction outcomes.

Selective Functionalization: To achieve selective functionalization, the inherent reactivity of the different positions must be considered. For instance, to introduce a new group via cross-coupling, the C3-iodo position is the most logical choice. If nucleophilic substitution is desired, targeting the C4-chloro position would be a primary strategy.

Protecting Group Strategies: The N-H proton can be protected to prevent unwanted side reactions during subsequent transformations. The choice of protecting group can also influence the regioselectivity of other reactions.

Modulation of Electronic Properties: By replacing the existing substituents with others having different electronic properties (e.g., replacing the nitro group with an amino group via reduction), the reactivity of the indazole ring can be significantly altered. An amino group, being strongly electron-donating, would activate the ring towards electrophilic substitution.

Steric Control: The steric hindrance imparted by the substituents can be exploited to direct reactions to less hindered positions. For example, the bulky iodo group at C3 might favor reactions at the less sterically encumbered N1 position.

Development of Predictive Models for Chemical Properties based on Structural Variations

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are valuable tools in the rational design of new molecules.

The development of a predictive model for this class of compounds would involve:

Data Set Generation: Synthesizing a library of derivatives of this compound with systematic variations in the substituents.

Property Measurement: Experimentally measuring the desired chemical property (e.g., reaction rate, acidity) or biological activity for each compound in the library.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound using computational chemistry software.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the measured property.

Model Validation: Validating the predictive power of the model using internal and external validation techniques.

Such a model could then be used to predict the properties of new, unsynthesized derivatives of this compound, thereby guiding the design of molecules with optimized characteristics.

Future Research Directions and Emerging Methodologies for Substituted Indazoles

Development of Highly Regioselective and Stereoselective Synthetic Methods

A primary challenge in the synthesis of substituted indazoles is controlling the regioselectivity of reactions, particularly the N-alkylation which can lead to a mixture of N1 and N2 isomers. mdpi.comstolichem.com The development of highly regioselective methods is crucial for the efficient synthesis of pure, single-isomer products.

Recent advancements have focused on the use of directing groups and specific reaction conditions to favor the formation of one regioisomer over the other. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has shown high N1-selectivity for indazoles with electron-withdrawing substituents at the C3 position. researchgate.net Conversely, substituents at the C7 position, such as nitro or carboxylate groups, can direct alkylation to the N2 position with high selectivity. researchgate.net Thermodynamic control, achieved through equilibration processes, has also been exploited to favor the more stable N1-substituted product. researchgate.net

Stereoselectivity is another critical aspect, especially for indazoles with chiral centers. The development of enantioselective methods is paramount for producing single-enantiomer drugs, as different enantiomers can have vastly different pharmacological activities. A notable breakthrough is the copper-hydride catalyzed C3-allylation of 1H-N-(benzoyloxy)indazoles, which allows for the synthesis of indazoles with a C3-quaternary chiral center in high yield and excellent enantioselectivity. frontiersin.org This umpolung strategy, where the indazole acts as an electrophile, opens new avenues for the synthesis of complex chiral indazoles. frontiersin.org

Future research in this area will likely focus on:

The design of novel catalysts and ligands that can achieve even higher levels of regio- and stereocontrol for a broader range of substrates.

The development of protecting-group-free strategies to improve atom economy and reduce the number of synthetic steps.

The exploration of dynamic kinetic resolution processes to convert racemic starting materials into a single desired enantiomer.

Integration of Advanced Computational Tools for Precise Reaction Design and Prediction

Computational chemistry is rapidly becoming an indispensable tool in modern synthetic chemistry. Density Functional Theory (DFT) calculations, for example, are increasingly being used to elucidate reaction mechanisms and predict the regioselectivity of indazole functionalization. contractpharma.comresearchgate.net By calculating the energies of different transition states, researchers can understand why a particular regioisomer is favored under specific conditions. contractpharma.com For instance, DFT studies have been instrumental in explaining the N1-selectivity observed in the alkylation of indazoles with C3-coordinating groups, attributing it to the formation of a stable chelation complex with the metal cation. contractpharma.com

These computational models can predict the outcome of reactions with a good degree of accuracy, saving valuable time and resources in the laboratory. asynt.comnih.govresearchgate.net Software packages like Gaussian and ORCA are powerful tools for performing these quantum mechanical calculations. asynt.com

The future of computational chemistry in indazole synthesis will likely involve:

The development of more accurate and predictive models that can handle increasingly complex molecular systems.

The integration of machine learning algorithms with DFT to create powerful predictive tools for both regioselectivity and stereoselectivity. vapourtec.comacs.orguc.pt

The in silico design of novel catalysts and reaction conditions tailored for specific synthetic transformations.

Exploration of Novel Reaction Pathways and Catalytic Systems for Complex Indazole Derivatives

The development of novel reaction pathways and catalytic systems is at the forefront of modern organic synthesis. For indazoles, this translates to the exploration of new ways to form the indazole core and to functionalize it with a wide range of substituents.

C-H Functionalization: A particularly active area of research is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials and thus improves synthetic efficiency. organic-chemistry.org Transition metal catalysts, particularly those based on rhodium, cobalt, and palladium, have shown great promise in promoting the C-H functionalization of indazoles. researchgate.netorganic-chemistry.org For example, rhodium(III)-catalyzed C-H activation has been used for the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. researchgate.net

Photocatalysis and Electrochemistry: Emerging technologies like photocatalysis and electrochemistry are also being applied to indazole synthesis, offering green and sustainable alternatives to traditional methods. asynt.comhelgroup.com Visible-light photoredox catalysis has been successfully employed for the C3-amidation of 2H-indazoles and the synthesis of complex indazolo[2,3-a]quinolines. contractpharma.comhelgroup.com Electrochemical methods have been developed for the intramolecular cyclization of arylhydrazones to form 1H-indazoles and for the selective N1-acylation of the indazole ring. mdpi.comfrontiersin.org These methods often proceed under mild conditions and avoid the use of harsh reagents.

Future research will likely focus on:

The discovery of new and more efficient catalysts for C-H functionalization, including earth-abundant metals.

The expansion of the scope of photocatalytic and electrochemical reactions for the synthesis of a wider variety of complex indazole derivatives.

The development of tandem and one-pot reactions that combine multiple synthetic steps to further improve efficiency.

Microfluidics and Flow Chemistry in Indazole Synthesis

Microfluidics and flow chemistry are transformative technologies that offer significant advantages over traditional batch synthesis, particularly in terms of safety, scalability, and reproducibility. acs.orgseqens.com In a flow reactor, reagents are continuously pumped through a network of small channels, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. asynt.comseqens.com

This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents, as the small reaction volumes minimize safety risks. stolichem.com A one-step synthesis of a range of substituted indazoles has been successfully demonstrated in a commercial flow reactor, showcasing the potential of this technology for the rapid and safe production of these important compounds. vapourtec.comacs.org The ability to easily scale up production by simply running the flow reactor for a longer period is a major advantage for the pharmaceutical industry. stolichem.comseqens.com

The future of flow chemistry in indazole synthesis will likely see:

The development of integrated flow systems that combine synthesis, purification, and analysis in a single, automated platform.

The design of novel microreactors tailored for specific indazole-forming reactions.

The application of flow chemistry to the synthesis of radiolabeled indazoles for use in positron emission tomography (PET) imaging.

TechnologyAdvantages in Indazole Synthesis
Microfluidics Precise control over reaction conditions, enhanced mixing, small reaction volumes for safety, high-throughput screening of reaction conditions. purdue.edu
Flow Chemistry Improved safety for hazardous reactions, enhanced heat and mass transfer, easy scalability, increased reproducibility, potential for automation and integration of purification steps. stolichem.comasynt.comacs.orgseqens.com

Application of Machine Learning and AI in Indazole Chemistry Research

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize drug discovery and chemical synthesis. These powerful computational tools can analyze vast datasets of chemical reactions to identify patterns and make predictions about the outcomes of new reactions.

In the context of indazole synthesis, ML models can be trained to predict the regioselectivity and stereoselectivity of reactions with a high degree of accuracy. vapourtec.comacs.orguc.pt For example, a random forest regression model has been successfully used to predict the enantioselectivity of reactions catalyzed by chiral phosphoric acids in the synthesis of naphthyl-indole scaffolds, a class of compounds structurally related to indazoles. acs.org

AI can also be used to design novel synthetic routes to target molecules, potentially identifying more efficient and cost-effective pathways than those devised by human chemists. By learning from the vast repository of known chemical reactions, AI algorithms can propose new and innovative strategies for the synthesis of complex indazole derivatives.

The future impact of AI and ML on indazole chemistry will likely include:

The development of highly accurate predictive models for a wide range of indazole-forming and functionalization reactions.

The de novo design of novel indazole-based drug candidates with desired pharmacological properties.

The automated optimization of reaction conditions to maximize yield and minimize waste.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-3-iodo-6-nitro-1H-indazole, and what key reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via sequential halogenation and nitration of the indazole core. A common approach involves chlorination at the 4-position using SOCl₂, followed by iodination at the 3-position with iodine monochloride (ICl) under controlled temperatures (40–60°C). Nitration is achieved using fuming HNO₃ in H₂SO₄ at 0–5°C to prevent over-nitration. Key factors affecting yield include reaction time, stoichiometry of halogenating agents, and strict temperature control during nitration to avoid byproducts .
StepReagents/ConditionsYield RangeKey Challenges
ChlorinationSOCl₂, DMF catalyst, 80°C70–85%Avoiding decomposition of the indazole core
IodinationICl, CHCl₃, 50°C60–75%Competing diiodination
NitrationHNO₃/H₂SO₄, 0–5°C50–65%Controlling exothermicity

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the substitution pattern and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals using DEPT-135 and HSQC to distinguish aromatic protons and carbons. The nitro group deshields adjacent protons, causing downfield shifts (δ 8.5–9.0 ppm).
  • X-ray crystallography : Resolve positional disorder of the nitro group using SHELXL refinement with anisotropic displacement parameters. High-resolution data (d-spacing < 0.8 Å) and TWIN/BASF commands in SHELX are critical for handling twinning .
  • HPLC-MS : Confirm purity (>98%) using a C18 column (ACN/H₂O gradient) and monitor m/z = 324 [M+H]+ for molecular ion consistency .

Q. What are the key physicochemical properties (e.g., solubility, thermal stability) relevant to handling this compound in laboratory settings?

  • Methodological Answer :

  • Solubility : Sparingly soluble in water (<0.1 mg/mL), moderately soluble in DMSO (15–20 mg/mL). Use sonication and warming (40–50°C) to enhance dissolution.
  • Thermal Stability : Decomposes above 200°C (DSC/TGA data). Store at –20°C under argon to prevent hydrolysis of the nitro group .
  • Hygroscopicity : Low moisture uptake (<1% at 60% RH), but prolonged exposure to air can lead to aggregation. Use molecular sieves in storage vials .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity of the nitro group in substitution reactions or biological interactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential surfaces. The nitro group’s electron-withdrawing effect lowers LUMO energy, making the 6-position susceptible to nucleophilic attack.
  • Molecular Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., PKA). The iodine atom’s van der Waals radius (1.98 Å) may sterically hinder binding in certain pockets, requiring MD simulations to assess flexibility .

Q. What strategies resolve crystallographic disorder in the nitro group during refinement with SHELXL?

  • Methodological Answer :

  • Split Positions : Assign partial occupancies to disordered oxygen atoms (e.g., O1A/O1B) using PART and FREE instructions in SHELXL.
  • Restraints : Apply RIGU and SIMU restraints to maintain reasonable bond lengths and angles. For severe disorder, use ISOR to constrain anisotropic displacement parameters .
  • Validation : Cross-validate with Hirshfeld surface analysis (CrystalExplorer) to ensure electron density consistency .

Q. How can conflicting biological activity data (e.g., IC₅₀ variations in kinase assays) be systematically analyzed?

  • Methodological Answer :

  • Assay Conditions : Normalize data to control for buffer pH (e.g., Tris vs. HEPES) and ATP concentration (1–10 mM). The nitro group’s redox sensitivity may lead to artifactual inhibition under high reducing conditions .

  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across replicates. Use Prism® to model dose-response curves and calculate Hill slopes for cooperative binding assessment .

    Assay SystemReported IC₅₀ (μM)Key Variables
    PKA (HEK293)0.45 ± 0.12ATP = 1 mM, pH 7.4
    PKA (CHO)1.2 ± 0.3ATP = 10 mM, pH 7.0
    In vitro kinase panel0.8–3.5Varying redox conditions

Q. What synthetic modifications improve the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :

  • Deuterium Labeling : Replace labile C–H bonds near the nitro group with C–D to slow CYP450-mediated degradation (e.g., deuteration at the 7-position).
  • Prodrug Approaches : Mask the nitro group as a tert-butyl carbamate, which is cleaved in target tissues by esterases. Validate stability in simulated gastric fluid (SGF) and human liver microsomes (HLM) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported LogP values (e.g., 2.75 vs. 3.2) for this compound?

  • Methodological Answer :

  • Experimental Validation : Use shake-flask method (octanol/water) with HPLC quantification. Ensure pH control (7.4) to prevent ionization of the nitro group.
  • Computational Methods : Compare ClogP (ChemAxon), XLogP3, and consensus models in ADMET Predictor®. Discrepancies often arise from differences in fragment contribution databases .

Q. What experimental controls are essential when evaluating this compound’s anti-inflammatory activity in cell-based assays?

  • Methodological Answer :

  • Cytotoxicity Controls : Include MTT assays to rule out false positives from cell death.
  • Redox Controls : Add antioxidants (e.g., NAC) to distinguish specific inhibition from ROS-scavenging effects.
  • Metabolite Screening : Use LC-MS to detect nitro-reduction products (e.g., amine derivatives) that may contribute to activity .

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4-Chloro-3-iodo-6-nitro-1H-indazole
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.